molecular formula C7H6BrNO3 B1265812 4-Bromo-3-nitroanisole CAS No. 5344-78-5

4-Bromo-3-nitroanisole

Cat. No.: B1265812
CAS No.: 5344-78-5
M. Wt: 232.03 g/mol
InChI Key: KCOBIBRGPCFIGF-UHFFFAOYSA-N
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Description

FT-IR and FT-Raman spectra of 4-bromo-3-nitroanisole have been studied.

Scientific Research Applications

Spectroscopy and Molecular Structure Analysis

4-Bromo-3-nitroanisole (BNA) has been used in detailed spectroscopic studies. Balachandran and Karunakaran (2013) investigated the FT-IR and FT-Raman spectra of BNA, providing insights into its molecular structure. They performed ab initio HF and B3LYP density functional levels calculations to understand various molecular aspects such as vibrational frequencies, hyperpolarizability, and molecular electrostatic potential (Balachandran & Karunakaran, 2013).

Magnetic Resonance Spectroscopy

In magnetic resonance spectroscopy, BNA and its derivatives were studied by Pandiarajan et al. (1994). They recorded 13C, 15N, and 17O NMR spectra to analyze the chemical shifts and resonance interactions in substituted anisoles (Pandiarajan et al., 1994).

Organic Photovoltaic Devices

BNA is utilized in the field of organic photovoltaics. Liu et al. (2012) explored its use as a processing additive to control the phase separation and purity in organic photovoltaic devices, improving the morphology of polymer-polymer blends (Liu et al., 2012).

Synthesis Pathways

Li Zi-ying (2008) presented a novel method for synthesizing 2-bromo-4-nitrophenol starting from 2-methoxy-5-nitroaniline, using 2-bromo-4-nitroanisole as an intermediate. This pathway highlights BNA's role in synthesizing other chemical compounds (Li Zi-ying, 2008).

Environmental Contaminant Studies

Kadoya et al. (2018) researched the environmental impact of nitroaromatic compounds, using 4-nitroanisole as a model compound. They provided evidence of anaerobic coupling reactions of reduced intermediates of 4-nitroanisole, leading to the formation of azo dimers (Kadoya et al., 2018).

Microreaction Systems

Pei Xie and colleagues (2020) developed a continuous, homogeneous bromination technology in a modular microreaction system, using 4-bromo-3-methylanisole for synthesizing black fluorane dye, demonstrating its utility in efficient chemical production (Xie et al., 2020).

Catalysis

Adamiak (2015) investigated the controlled nitration of anisole over various catalyst systems, highlighting the complex nature of nitration reactions in the presence of substances like BNA and its potential applications in the production of pharmaceuticals and perfumery (Adamiak, 2015).

Safety and Hazards

4-Bromo-3-nitroanisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

It’s known that nitroaromatic compounds like 4-nitroanisole undergo photochemical nucleophilic aromatic substitution by hydroxide ion . This could suggest that 4-Bromo-3-nitroanisole might interact with its targets in a similar manner, but more research is needed to confirm this.

Biochemical Pathways

It’s known that the compound has been used in the synthesis of various other compounds

Pharmacokinetics

The compound is a solid at room temperature, with a melting point of 32-34 °C and a boiling point of 153-154 °C . These properties could influence its bioavailability, but further studies are needed to understand its pharmacokinetics.

Properties

IUPAC Name

1-bromo-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOBIBRGPCFIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201605
Record name 4-Bromo-3-nitroanisole
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-78-5
Record name 1-Bromo-4-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5344-78-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-nitroanisole
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Record name 1-Bromo-4-methoxy-2-nitrobenzene
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Record name 4-Bromo-3-nitroanisole
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Record name 4-bromo-3-nitroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the structure of 4-bromo-3-nitroanisole based on the research?

A1: The research article focuses on understanding the structure of this compound using computational chemistry methods. While it doesn't explicitly state the molecular formula or weight, it utilizes techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze its vibrational characteristics []. The study further investigates the molecule's electronic properties, including its first-order hyperpolarizability and the HOMO-LUMO energy gap, providing valuable insights into its reactivity and potential applications [].

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